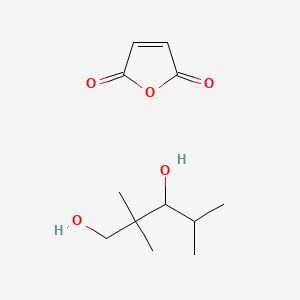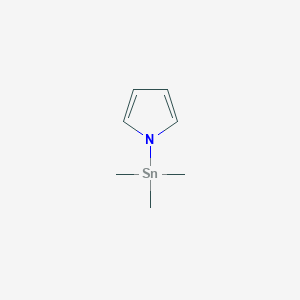
1-(Trimethylstannyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylstannyl)-1H-pyrrole is an organotin compound where a trimethylstannyl group is attached to the nitrogen atom of a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反应分析
Types of Reactions: 1-(Trimethylstannyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the trimethylstannyl group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Stille Coupling: Palladium catalysts and halides are essential for this reaction.
Major Products:
Substitution Products: Various substituted pyrroles.
Oxidation Products: Pyrrole derivatives with different oxidation states.
Coupling Products: Complex organic molecules with extended carbon chains.
科学研究应用
1-(Trimethylstannyl)-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development, particularly in designing molecules with specific biological activities.
Catalysis: It is used as a reagent in various catalytic processes to facilitate chemical transformations.
作用机制
The mechanism of action of 1-(Trimethylstannyl)-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive stannyl group.
相似化合物的比较
1-(Trimethylsilyl)-1H-pyrrole: Similar in structure but contains a silicon atom instead of tin.
1-(Trimethylgermyl)-1H-pyrrole: Contains a germanium atom instead of tin.
1-(Trimethylplumbyl)-1H-pyrrole: Contains a lead atom instead of tin.
Uniqueness: 1-(Trimethylstannyl)-1H-pyrrole is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom provides different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
14813-59-3 |
|---|---|
分子式 |
C7H13NSn |
分子量 |
229.89 g/mol |
IUPAC 名称 |
trimethyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-4H;3*1H3;/q-1;;;;+1 |
InChI 键 |
GVEIXLNCRIMESU-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)N1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




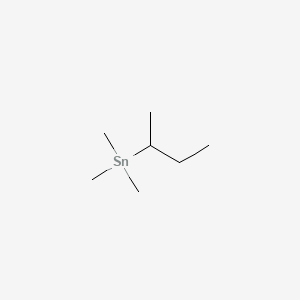

![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
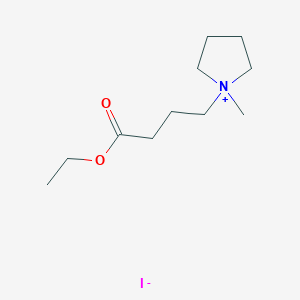


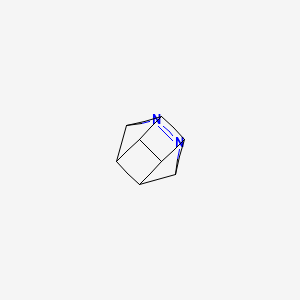


![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)

